Cas no 2877646-03-0 (2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile)
![2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/2877646-03-0x500.png)
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile
- AKOS040860018
- F6709-5918
- 2877646-03-0
- 2-[3-[(2-Cyano-4-pyridinyl)oxy]-1-azetidinyl]-3-quinolinecarbonitrile
-
- Inchi: 1S/C19H13N5O/c20-9-14-7-13-3-1-2-4-18(13)23-19(14)24-11-17(12-24)25-16-5-6-22-15(8-16)10-21/h1-8,17H,11-12H2
- InChI Key: CCOUPCCPUVYPNW-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)C=C(C#N)C=1N1CC(OC2C=CN=C(C#N)C=2)C1
Computed Properties
- Exact Mass: 327.11201006g/mol
- Monoisotopic Mass: 327.11201006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 85.8Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 611.9±55.0 °C(Predicted)
- pka: 2.11±0.61(Predicted)
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6709-5918-75mg |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6709-5918-20μmol |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6709-5918-1mg |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6709-5918-2mg |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6709-5918-4mg |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6709-5918-30mg |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6709-5918-15mg |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6709-5918-20mg |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6709-5918-25mg |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6709-5918-10μmol |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile |
2877646-03-0 | 10μmol |
$103.5 | 2023-09-07 |
2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile Related Literature
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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2. Book reviews
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on 2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile
2-{3-[(2-Cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile: A Comprehensive Overview
The compound with CAS No. 2877646-03-0, known as 2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a quinoline core, a cyanopyridine moiety, and an azetidine ring. These structural elements contribute to its potential as a drug candidate with diverse biological activities.
The synthesis of 2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline-3-carbonitrile involves a series of intricate chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Recent advancements in catalytic methods have enabled the efficient construction of such complex molecules, making this compound more accessible for further research and development. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of this compound.
In terms of biological activity, this compound has demonstrated promising results in various in vitro assays. For instance, studies have shown that it exhibits potent inhibitory effects against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. The presence of the cyanopyridine group is believed to play a critical role in these enzymatic interactions, potentially acting as a binding motif for specific protein targets.
The azetidine ring in the molecule adds another layer of complexity to its structure, enhancing its pharmacokinetic properties. This four-membered ring is known for its rigidity and ability to form hydrogen bonds, which can improve the compound's solubility and bioavailability. Recent research has focused on optimizing the stereochemistry of the azetidine moiety to further enhance these properties.
The integration of the quinoline core into this molecule is particularly noteworthy. Quinolines are well-known for their diverse biological activities, ranging from anti-inflammatory effects to antiviral properties. The substitution pattern on the quinoline ring in this compound has been carefully designed to maximize its therapeutic potential while minimizing off-target effects.
In addition to its enzymatic activities, 2-{3-[(2-cyanopyridin-4-yl)oxy]azetidin-1-yl}quinoline strong>-3-carbonitrile has shown promise in preclinical models of disease. For example, studies have demonstrated its ability to inhibit tumor growth in mice bearing human cancer xenografts. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer agents currently under investigation.
The development of this compound also highlights the importance of interdisciplinary collaboration in modern drug discovery. By combining insights from organic chemistry, biochemistry, and pharmacology, researchers have been able to design molecules with unprecedented specificity and efficacy. The use of computational tools, such as molecular docking and QSAR modeling, has further accelerated the discovery process by enabling virtual screening of potential drug candidates.
In conclusion, 2-{3-[(< strong >2-cyanopyridin strong > -4-yl)oxy]< strong > azetidin strong > -1-yl}< strong > quinoline strong > -3-carbonitrile represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a compelling candidate for future therapeutic applications. As research continues to unfold, this compound may pave the way for innovative treatments across a range of diseases.
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